![molecular formula C25H26ClN3 B2918474 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-61-4](/img/structure/B2918474.png)
1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Description
1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C25H26ClN3 and its molecular weight is 403.95. The purity is usually 95%.
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Biological Activity
1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, commonly referred to as a benzimidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.
Molecular Information:
- CAS Number: 344279-61-4
- Molecular Formula: C25H26ClN3
- Molar Mass: 403.95 g/mol
- Density: 1.14 g/cm³ (predicted)
- Boiling Point: 588.4 °C (predicted)
- pKa: 3.63 (predicted)
Property | Value |
---|---|
Molecular Formula | C25H26ClN3 |
Molar Mass | 403.95 g/mol |
Density | 1.14 g/cm³ |
Boiling Point | 588.4 °C |
pKa | 3.63 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines:
- Mechanism of Action: The benzimidazole scaffold is known to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
- Cell Lines Tested: The compound has shown activity against multiple cancer types, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells.
In a study published in ACS Omega, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxicity using various cancer cell lines, demonstrating that modifications in the chemical structure could enhance biological activity .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied:
- Inhibition of Pathogens: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism: The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
A comprehensive review highlighted the broad spectrum of biological activities exhibited by benzimidazole derivatives, emphasizing their potential as novel antimicrobial agents .
Anti-inflammatory Activity
Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties:
- Cytokine Inhibition: These compounds can inhibit the production of pro-inflammatory cytokines, thus playing a role in managing inflammatory diseases.
- Pathways Affected: The inhibition of NF-kB and other inflammatory pathways has been observed in various studies.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazole compounds is crucial for optimizing their biological activity:
- Substituent Effects: Modifications at specific positions on the benzimidazole ring can significantly influence potency and selectivity against target enzymes or receptors.
- Computational Studies: Molecular modeling studies have been employed to predict the binding affinities and interactions between these compounds and their biological targets .
Case Study 1: Anticancer Efficacy
In a recent study focusing on a series of benzimidazole derivatives, one compound exhibited an IC50 value of 0.5 µM against MDA-MB-231 cells, indicating potent anticancer activity . The study further explored the mechanism through which these compounds induce apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of various benzimidazole derivatives against Mycobacterium tuberculosis, showcasing promising results with minimum inhibitory concentrations (MICs) as low as 0.01 µg/mL . This highlights the potential application of these compounds in treating resistant strains of tuberculosis.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3/c1-16-13-21-22(14-17(16)2)29(24(28-21)20-7-6-12-27-23(20)26)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAKTEOIEMLOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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